molecular formula C6H12ClN B3047532 4-Azaspiro[2.4]heptane hydrochloride CAS No. 1414885-17-8

4-Azaspiro[2.4]heptane hydrochloride

Cat. No. B3047532
CAS RN: 1414885-17-8
M. Wt: 133.62
InChI Key: VAYDZIKCDHPPKD-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 .


Synthesis Analysis

The synthesis of this compound has been described in a paper titled "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines" . The paper provides a detailed scheme and analytical data for the synthesis of this compound .


Molecular Structure Analysis

The linear formula of this compound is C6H12ClN . The molecular structure can be represented by the SMILES notation: C1CNC2(C1)CC2.[H]Cl .

Scientific Research Applications

Diversity in Organic Synthesis

4-Azaspiro[2.4]heptane hydrochloride is utilized in the diversity-oriented synthesis of azaspirocycles. These compounds have applications in drug discovery due to their relevance as functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Chemical Property Modification

Studies have shown that introducing a spirocyclic center to compounds like azaspiro[2.4]heptanes can impact their physicochemical properties, such as lipophilicity, which is crucial in medicinal chemistry (Degorce, Bodnarchuk, & Scott, 2019).

Antibacterial Agents

This compound derivatives have been synthesized for potential use as antibacterial agents. Their stereochemical structure-activity relationships are key in determining their potency against various bacteria (Kimura et al., 1994).

Enzyme Inhibition

Polyhydroxy derivatives of 4-azaspiro[2.4]heptane have been evaluated for their ability to inhibit glycosidases. This is significant for developing inhibitors of specific enzymes like α-L-fucosidase (Laroche et al., 2006).

Amino Acid Synthesis

The compound has been used in the synthesis of novel amino acids, contributing to the field of chemistry, biochemistry, and drug design through the creation of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

Dopamine Receptor Antagonists

4-Azaspiro[2.4]heptane derivatives have been identified as potent and selective dopamine D3 receptor antagonists, important in the development of neuropsychiatric disorder treatments (Micheli et al., 2016).

properties

IUPAC Name

4-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(3-4-6)7-5-1;/h7H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYDZIKCDHPPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414885-17-8
Record name 4-Azaspiro[2.4]heptane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414885-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-azaspiro[2.4]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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